molecular formula C7H4Br2N4 B2657438 5-Bromo-4-(4-bromo-1h-pyrazol-1-yl)pyrimidine CAS No. 1501562-91-9

5-Bromo-4-(4-bromo-1h-pyrazol-1-yl)pyrimidine

Cat. No.: B2657438
CAS No.: 1501562-91-9
M. Wt: 303.945
InChI Key: RLDWALMRQOLFPG-UHFFFAOYSA-N
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Description

5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine typically involves the reaction of 4-bromo-1H-pyrazole with a suitable pyrimidine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 4-bromo-1H-pyrazole is reacted with 5-bromo-4-chloropyrimidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme or receptor, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine atoms and the combination of pyrazole and pyrimidine rings.

Properties

IUPAC Name

5-bromo-4-(4-bromopyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N4/c8-5-1-12-13(3-5)7-6(9)2-10-4-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDWALMRQOLFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N2C=C(C=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1501562-91-9
Record name 5-bromo-4-(4-bromo-1H-pyrazol-1-yl)pyrimidine
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